
Sodium dioctyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dioctyldithiocarbamate is an organosulfur compound with the chemical formula C16H30NNaS2. It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals. This compound is typically used in various industrial applications, including as a flotation agent in mineral processing and as a vulcanization accelerator in the rubber industry.
Métodos De Preparación
Sodium dioctyldithiocarbamate can be synthesized through the reaction of carbon disulfide with dioctylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{CS}_2 + \text{HN(C}8\text{H}{17})_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}8\text{H}{17})_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods often involve the use of aqueous solutions and controlled addition of reactants to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium dioctyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its original form from disulfides.
Substitution: It can react with various metal salts to form metal-dithiocarbamate complexes.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions are typically metal-dithiocarbamate complexes, which are used in various industrial applications.
Aplicaciones Científicas De Investigación
Sodium dioctyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent for transition metals, facilitating the study of metal-ligand interactions.
Biology: It is used in the study of enzyme inhibition and as a tool for investigating the role of metal ions in biological systems.
Industry: It is used as a flotation agent in mineral processing, a vulcanization accelerator in the rubber industry, and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which sodium dioctyldithiocarbamate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity.
Comparación Con Compuestos Similares
Sodium dioctyldithiocarbamate can be compared with other dithiocarbamates such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. While all these compounds share the ability to form stable metal complexes, this compound is unique in its longer alkyl chains, which can influence its solubility and reactivity. Similar compounds include:
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Nickel diethyldithiocarbamate
These compounds are used in similar applications but may differ in their specific properties and effectiveness.
Propiedades
Número CAS |
41776-15-2 |
|---|---|
Fórmula molecular |
C17H34NNaS2 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
sodium;N,N-dioctylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
LAHATCIHENQQOP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


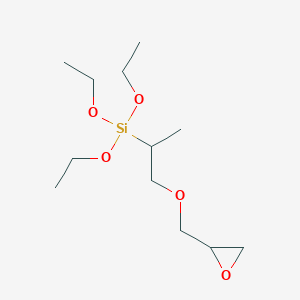



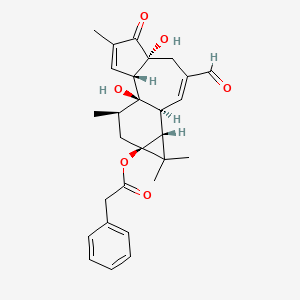
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)
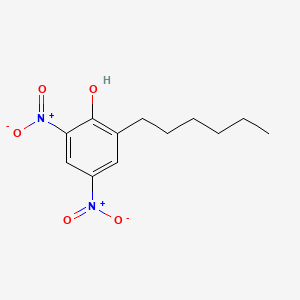
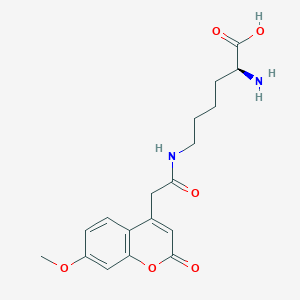
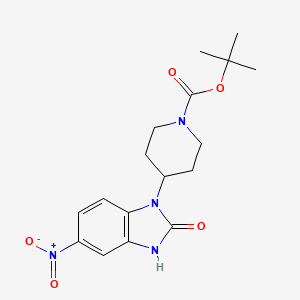
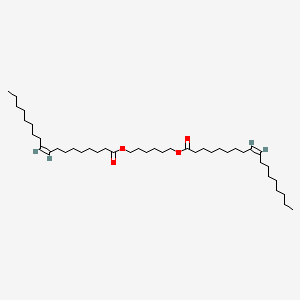
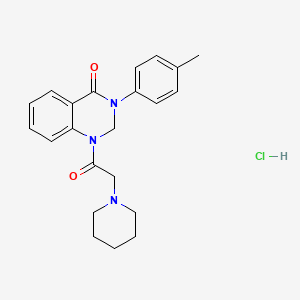
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)


